molecular formula C9H8ClF3O2S B2719230 3-Chlorophenyl 3,3,3-trifluoropropylsulfone CAS No. 1707367-48-3

3-Chlorophenyl 3,3,3-trifluoropropylsulfone

Cat. No.: B2719230
CAS No.: 1707367-48-3
M. Wt: 272.67
InChI Key: OZWTVHAYDHYVDP-UHFFFAOYSA-N
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Description

3-Chlorophenyl 3,3,3-trifluoropropylsulfone is a chemical compound with the molecular formula C9H8ClF3O2S and a molecular weight of 272.68 g/mol . This compound is known for its unique structural features, which include a chlorophenyl group and a trifluoropropylsulfone moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone typically involves the reaction of 3-chlorophenyl sulfone with 3,3,3-trifluoropropyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Chlorophenyl 3,3,3-trifluoropropylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chlorophenyl 3,3,3-trifluoropropylsulfone is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chlorophenyl 3,3,3-trifluoropropylsulfone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorophenyl 3,3,3-trifluoropropyl sulfide
  • 3-Chlorophenyl 3,3,3-trifluoropropyl sulfoxide

Uniqueness

3-Chlorophenyl 3,3,3-trifluoropropylsulfone is unique due to its trifluoropropylsulfone moiety, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

1-chloro-3-(3,3,3-trifluoropropylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2S/c10-7-2-1-3-8(6-7)16(14,15)5-4-9(11,12)13/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWTVHAYDHYVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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